molecular formula C11H16BrNO4S B2935264 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide CAS No. 1206086-78-3

4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide

Cat. No. B2935264
CAS RN: 1206086-78-3
M. Wt: 338.22
InChI Key: FXBYMMLRJMEWID-UHFFFAOYSA-N
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Description

4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide class of drugs. It is a potent inhibitor of carbonic anhydrase IX (CAIX), which is a transmembrane protein that is overexpressed in many types of tumors. This compound has been extensively studied for its potential use as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide). 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide is overexpressed in many types of tumors and is involved in the regulation of pH in cancer cells. By inhibiting 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide, this compound disrupts the pH balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of other carbonic anhydrase isoforms, which may have potential therapeutic applications in the treatment of glaucoma and epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase IX. This makes it a useful tool for studying the role of 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide in cancer biology. However, one limitation is that this compound may have off-target effects on other carbonic anhydrase isoforms, which may complicate data interpretation.

Future Directions

There are several potential future directions for research on 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide. Additionally, there is interest in using this compound in combination with other anticancer drugs to enhance its efficacy. Finally, there is potential for the development of imaging agents that can detect 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide expression in tumors, which may have diagnostic and prognostic value.

Synthesis Methods

The synthesis of 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide involves the reaction of 4-bromo-3-nitrobenzenesulfonamide with ethylene glycol in the presence of a catalyst. The resulting product is then reduced with sodium borohydride to yield the final compound.

Scientific Research Applications

4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. Additionally, it has been shown to be effective in inhibiting the growth of cancer cells that are resistant to other anticancer drugs.

properties

IUPAC Name

4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO4S/c1-2-17-11-8-9(4-5-10(11)12)18(15,16)13-6-3-7-14/h4-5,8,13-14H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBYMMLRJMEWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCCCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Bromo-3-ethoxyphenyl)sulfonyl](3-hydroxypropyl)amine

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